N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzoxazole ring and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with the chloro-methoxyphenyl acetic acid derivative using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to form a hydroxyl group.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: shares similarities with other benzoxazole derivatives and chloro-substituted phenyl compounds.
Uniqueness
- The unique combination of the benzoxazole ring and the chloro-methoxyphenyl group gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-23-13-5-3-9(17)6-11(13)19-15(21)8-20-12-4-2-10(18)7-14(12)24-16(20)22/h2-7H,8H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLHSJCGPJXHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=C(C=C3)Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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